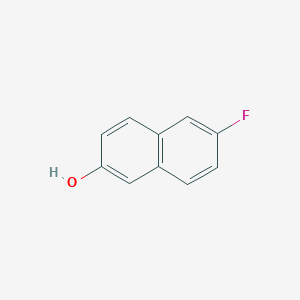
6-Fluoronaphthalen-2-OL
Cat. No. B077081
Key on ui cas rn:
13101-83-2
M. Wt: 162.16 g/mol
InChI Key: FFTKHYLSWWAPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05681842
Procedure details


A flask was charged with 2-fluoro-6-methoxynapthalene (3.80 g, 21.6 mmol) and dichloromethane (86 mL) and cooled to 0° C. in an icebath under a flow of nitrogen. A solution of borontribromide (26 mL of a 1M solution in dichloromethane, 25.9 mmol) was added via cannula. The reaction solution was stirred 15 minutes at 0° C., the cooling bath was removed and the reaction was stirred for 1.5 h at ambient temperature. The reaction was quenched by slowly adding excess 10% aqueous hydrochloric acid. The two-phased reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a brown gummy solid. Purification by flash chromatography (silica gel; 20% ethyl acetate/hexane) afforded the desired product (3.63 g, 91% yield). Recrystallization from cold ether/hexanes provided the title compound as a colorless powdery solid. mp 118°-120° C.; 1HNMR (300 MHz, DMSO-d6) δ 7.11-7.18 (m; 2H), 7.30 (td; J=9,9,3 Hz; 1H), 7.55 (dd; J=10.5,3 Hz; 1H), 7.73-7.79 (m; 2H), 9.73 (s; 1H).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12]C)[CH:8]=2)[CH:3]=1>ClCCl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC2=CC=C(C=C2C=C1)OC
|
|
Name
|
|
|
Quantity
|
86 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred 15 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 1.5 h at ambient temperature
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by slowly adding excess 10% aqueous hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two-phased reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed (2x, brine)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown gummy solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (silica gel; 20% ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C=CC(=CC2=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.63 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
